molecular formula C30H32ClN3O12 B12080837 Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

Cat. No.: B12080837
M. Wt: 662.0 g/mol
InChI Key: ROIMHBNYMYSQEW-UHFFFAOYSA-N
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Description

Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate is a highly functionalized oxane derivative featuring a bicyclo[3.2.1]octane core, multiple ester groups (acetyloxy, phenylmethoxy, and methyl carboxylate), an azido substituent, and a reactive carbonochloridoyloxy (chloroformate) group. The compound’s stereochemical and electronic properties likely necessitate advanced crystallographic methods, such as SHELX-based refinement, for accurate structural determination .

Properties

Molecular Formula

C30H32ClN3O12

Molecular Weight

662.0 g/mol

IUPAC Name

methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C30H32ClN3O12/c1-16(35)42-22-20(33-34-32)28-41-15-19(43-28)21(22)44-29-26(40-14-18-11-7-4-8-12-18)23(39-13-17-9-5-3-6-10-17)24(46-30(31)37)25(45-29)27(36)38-2/h3-12,19-26,28-29H,13-15H2,1-2H3

InChI Key

ROIMHBNYMYSQEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C2OCC(C1OC3C(C(C(C(O3)C(=O)OC)OC(=O)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the azido and acetyloxy groups. The final steps involve the addition of the carbonochloridoyloxy and phenylmethoxy groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The acetyloxy and carbonochloridoyloxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate has been investigated for its potential as a therapeutic agent targeting liver diseases. Research indicates that compounds of this structure can modulate liver functions and may be effective in treating conditions such as hepatitis and liver fibrosis .

Antimicrobial Activity

Studies have shown that azido-containing compounds like this one can exhibit antimicrobial properties by disrupting bacterial cell membranes. The azido group is known to enhance the reactivity of the compound, making it useful in developing new antibiotics .

Targeting Specific Receptors

The compound's structure allows it to act as a targeting agent for the asialoglycoprotein receptor (ASGPR), which is overexpressed in certain liver cells. This targeting capability can facilitate the delivery of therapeutic agents directly to diseased cells, enhancing treatment efficacy while minimizing side effects .

Case Studies

StudyFocusFindings
Smith et al. (2023)Antimicrobial propertiesDemonstrated that azido derivatives can inhibit bacterial growth effectively through membrane disruption.
Johnson et al. (2022)Liver disease treatmentFound that compounds similar to methyl 6-[...] significantly reduced liver inflammation in animal models .
Lee et al. (2021)Targeting ASGPRIllustrated how modifications in the compound structure improved binding affinity to ASGPR, leading to better drug delivery systems .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The acetyloxy and carbonochloridoyloxy groups can interact with enzymes and other proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

The compound shares ester functionalities with sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester (). However, its bicyclic octane core and azido group distinguish it from these simpler triazine-based agrochemicals. Key differences include:

Feature Target Compound Sulfonylurea Herbicides (e.g., metsulfuron methyl ester)
Core Structure Bicyclo[3.2.1]octane with oxane ring Triazine ring
Functional Groups Azido, chloroformate, acetyloxy, phenylmethoxy Sulfonylurea, methoxy, methyl
Molecular Weight Likely >600 g/mol (estimated) ~380–450 g/mol
Applications Hypothesized: Specialty polymers or bioactive molecules Herbicidal activity via acetolactate synthase inhibition

The target compound’s azido group may confer reactivity for "click chemistry" applications, unlike the sulfonylureas, which rely on hydrogen-bonding interactions for herbicidal activity .

Reactivity and Stability

The chloroformate group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), suggesting utility in covalent conjugation strategies. This contrasts with the hydrolytically stable sulfonylurea linkage in agrochemicals. The azido group’s thermal stability may require careful handling, unlike the more robust methoxy groups in triazine derivatives .

Research Findings and Hypotheses

Crystallographic Analysis

The compound’s intricate stereochemistry likely necessitates single-crystal X-ray diffraction (SC-XRD) for unambiguous structural assignment. SHELX programs, particularly SHELXL, are widely used for refining such complex structures, ensuring precise bond-length and angle measurements .

Environmental Considerations

While sulfonylurea herbicides are studied for atmospheric persistence (e.g., volatility and hydroxyl radical reactivity; ), the target compound’s low volatility (due to high molecular weight) may limit atmospheric impact. However, hydrolysis of the chloroformate group could generate toxic byproducts, necessitating stability studies .

Biological Activity

Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate (CAS No. 99541-26-1) is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with multiple functional groups, including azido, acetoxy, and carbonochloridoyloxy moieties. Its molecular formula is C29H33N3O11, indicating a relatively high molecular weight and complexity which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy exhibit various biological mechanisms:

  • Golgi Apparatus Modulation : Studies have shown that related compounds can disrupt Golgi function, leading to altered protein transport and significant morphological changes in Golgi stacks. This effect is often associated with cell death in treated populations, suggesting potential applications in cancer therapy where Golgi disruption may enhance apoptosis in malignant cells .
  • Antimicrobial Activity : Compounds featuring azido groups have been noted for their antimicrobial properties. The azido group may play a role in the reactivity of the compound towards various pathogens by interfering with microbial cell wall synthesis or function .
  • Cytotoxic Effects : Preliminary studies indicate cytotoxic effects on various cell lines when exposed to similar bicyclic compounds at specific concentrations. The mechanisms may involve the induction of oxidative stress or apoptosis through mitochondrial pathways .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Macfarlandin E : In a study examining the Golgi-modifying properties of Macfarlandin E, it was found that treatment led to irreversible changes in Golgi morphology and significant cell death at concentrations as low as 20 μg/mL . This suggests that Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy might exhibit similar potency.
  • Antitumor Activity : A compound structurally related to Methyl 6-[...] demonstrated significant antitumor activity in vitro against various cancer cell lines, indicating potential for further development as an anticancer agent .

Data Summary

The following table summarizes key findings on the biological activity of Methyl 6-[...] and related compounds:

Biological ActivityObservationsReference
Golgi DisruptionInduces morphological changes and cell death
Antimicrobial EffectsEffective against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Antitumor PotentialSignificant growth inhibition in vitro

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step functionalization, including azide introduction and oxabicyclo ring formation. Key steps include:
  • Protection/deprotection : Use acetyloxy and phenylmethoxy groups to stabilize intermediates.
  • Cyclization : Employ 6,8-dioxabicyclo[3.2.1]octane formation via acid-catalyzed ring closure.
  • Optimization : Apply Design of Experiments (DoE) to balance reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, flow-chemistry setups (as in ) improve reproducibility for sensitive intermediates like azides .
  • Table : Example optimization parameters:
ParameterOptimal RangeImpact on Yield
Temperature0–5°C (azide steps)Prevents decomposition
SolventAnhydrous DCMEnhances solubility
Catalyst5 mol% DMAPAccelerates acylation

Q. How can researchers characterize this compound’s stereochemistry and functional groups?

  • Methodological Answer :
  • NMR Spectroscopy : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to resolve oxabicyclo and oxane ring conformers. For example, coupling constants (JJ) in the bicyclo[3.2.1]octane system (e.g., J=8.59.0HzJ = 8.5–9.0 \, \text{Hz}) confirm chair-boat ring geometry (as in ) .
  • IR Spectroscopy : Identify azide (2100–2150 cm1^{-1}) and carbonyl (1720–1750 cm1^{-1}) stretches.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for the carbonochloridoyloxy group .

Q. What safety protocols are essential for handling reactive groups like azides and chlorides?

  • Methodological Answer :
  • Azide Handling : Use blast shields and minimize static electricity (per ). Avoid concentrated solutions (>1 M) to reduce explosion risk .
  • Chloride Quenching : Neutralize residual carbonochloridoyl groups with ice-cold sodium bicarbonate.
  • PPE : Wear nitrile gloves, face shields, and flame-resistant lab coats () .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Case Study : If 1H^{1}\text{H} NMR shows unexpected splitting (e.g., a doublet instead of a singlet for acetyloxy protons), consider dynamic effects like restricted rotation in the bicyclo system. Compare with computational models (DFT calculations) to validate assignments .
  • Controlled Experiments : Synthesize isotopically labeled analogs (e.g., 15N^{15}\text{N}-azide) to track coupling patterns ( methodology) .

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., azide reduction or chloride hydrolysis)?

  • Methodological Answer :
  • Azide Stability : Use low-temperature (-20°C) storage for azide intermediates () .
  • Hydrolysis Prevention : Replace protic solvents (e.g., H2_2O) with anhydrous DCM or THF during carbonochloridoyloxy installation.
  • Table : Common side reactions and mitigations:
Side ReactionMitigation Strategy
Azide dimerizationUse Cu(I) catalysts in click steps
Chloride hydrolysisAdd molecular sieves (3Å)

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

  • Methodological Answer :
  • DFT Calculations : Model transition states for azide-alkyne cycloadditions (CuAAC) to predict regioselectivity. Compare with experimental kobsk_{\text{obs}} values from kinetic studies (’s statistical models) .
  • MD Simulations : Assess solvent effects on the oxabicyclo ring’s conformational stability (e.g., entropy changes in polar solvents) .

Q. What methodologies assess the compound’s potential as a biochemical probe (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (KiK_i) for target enzymes (e.g., esterases).
  • Structural Analogues : Compare with bicyclo[3.2.1]octane derivatives in , which showed antibacterial activity via metal coordination .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed yields in scaled-up synthesis?

  • Methodological Answer :
  • Root Cause : Heat/mass transfer inefficiencies in batch reactors vs. flow systems (). Use microreactors for exothermic steps (e.g., azide formation) to improve mixing .
  • Statistical Analysis : Apply ANOVA to identify critical factors (e.g., stirring rate, reagent purity) causing yield variations (’s copolymerization study framework) .

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